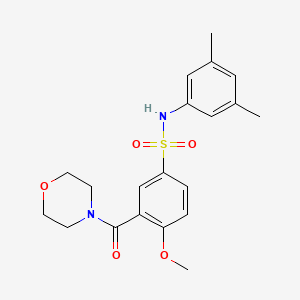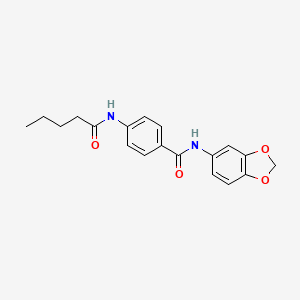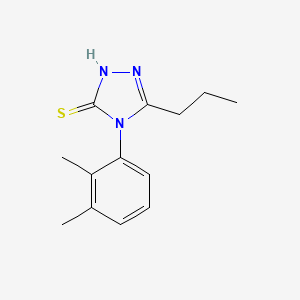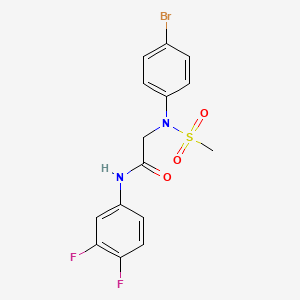
N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
描述
N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, studies have shown that N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can inhibit the activity of various enzymes, including carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders. N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is also highly soluble in water, which makes it easy to administer in vivo. However, N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has not been extensively studied for its potential side effects.
未来方向
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One of the primary directions is to further elucidate its mechanism of action. Studies are also needed to determine the potential side effects of N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its long-term safety. Additionally, studies are needed to determine the optimal dosage and administration of N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide for various diseases. Finally, studies are needed to determine the potential applications of N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in various fields of scientific research, including drug development and disease prevention.
科学研究应用
N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of cancer research. Studies have shown that N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(3,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been studied for its potential use in the treatment of various other diseases, including diabetes, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-10-15(2)12-16(11-14)21-28(24,25)17-4-5-19(26-3)18(13-17)20(23)22-6-8-27-9-7-22/h4-5,10-13,21H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAHISPXWXEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4717520.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4717523.png)

![N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4717532.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4717542.png)
![8,9-dimethyl-2-(4-pyridinyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717543.png)
![3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4717551.png)
![(4-chlorophenyl)[1-(8-quinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B4717556.png)

![ethyl [2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4717564.png)

![{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4717582.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)
